molecular formula C18H10ClF3N4O2S B3018290 N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1224012-19-4

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B3018290
CAS RN: 1224012-19-4
M. Wt: 438.81
InChI Key: MMLQSQMBLFCHMY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that is likely to have been designed for its potential biological activity, given the presence of multiple heterocyclic components such as pyrido and thieno groups fused to a pyrimidine ring. Although the specific compound is not described in the provided papers, similar compounds with thieno[3,2-d]pyrimidine moieties have been synthesized and studied for their biological activities, such as antiproliferative effects against various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further condensation with diamines . The process typically starts with simpler molecules like amino acids or carboxylates, which are then built up into more complex structures. The synthesis of the specific compound would likely follow a similar multi-step synthetic route, with careful consideration of the reactivity of the functional groups and the need to protect certain groups during specific steps.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography, which provides precise information about the arrangement of atoms in three-dimensional space . The molecules often exhibit a folded conformation, with various degrees of inclination between the different rings in the structure. This conformation can influence the compound's ability to interact with biological targets, such as enzymes or receptors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically nucleophilic substitutions, condensations, and possibly electrophilic aromatic substitutions when introducing halogens like chlorine . The reactivity of the compound would be influenced by the presence of electron-withdrawing groups, such as the trifluoromethyl group, which could make the aromatic ring more susceptible to nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of multiple heteroatoms and aromatic systems can lead to significant intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect solubility, melting points, and stability. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using density functional theory (DFT) and are important for understanding the compound's reactivity and potential as a drug candidate .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing compounds similar to the one of interest, focusing on their structural properties and potential biological activities. For example, the preparation of novel thienopyrimidine linked rhodanine derivatives showed significant antimicrobial activity against a range of bacteria and fungi, indicating the compound's potential as an antimicrobial agent (Kerru et al., 2019). Similarly, compounds incorporating the thieno[3,2-d]pyrimidine moiety have been synthesized and tested for their antibacterial and antifungal activities, with some showing significant efficacy (Nunna et al., 2014).

Potential Applications

The applications of compounds with structures similar to "N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide" extend beyond antimicrobial activity. For instance, some derivatives have been explored for their antitumor activities, showing promising results against various cancer cell lines, which suggests potential use in cancer therapy (Hafez & El-Gazzar, 2017). Additionally, the synthesis and evaluation of novel thiazolidinone and acetidinone derivatives, including compounds similar to the one of interest, have shown antimicrobial activity, highlighting their potential as antimicrobial agents (Mistry et al., 2009).

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4O2S/c19-9-3-4-12(11(6-9)18(20,21)22)25-13(27)7-26-8-24-14-10-2-1-5-23-16(10)29-15(14)17(26)28/h1-6,8H,7H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLQSQMBLFCHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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